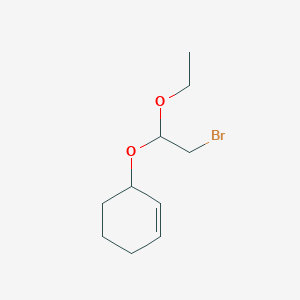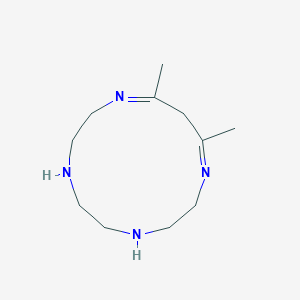![molecular formula C14H13NO5S B14404920 1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene CAS No. 86434-31-3](/img/structure/B14404920.png)
1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene is an organic compound characterized by the presence of a benzenesulfonyl group attached to a benzene ring substituted with a methoxy group and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method involves the sulfonylation of a benzene derivative with benzenesulfonyl chloride in the presence of a Lewis acid catalyst . The reaction conditions often require maintaining a controlled temperature to ensure the desired substitution occurs at the correct position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position due to the resonance stabilization provided by the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
Benzenesulfonyl chloride: Used in similar sulfonylation reactions.
4-Methoxybenzenesulfonyl chloride: Shares the methoxy and sulfonyl functional groups.
2-Nitrobenzenesulfonyl chloride: Contains the nitro and sulfonyl functional groups.
Uniqueness: The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring allows for versatile chemical transformations and interactions .
Propriétés
Numéro CAS |
86434-31-3 |
|---|---|
Formule moléculaire |
C14H13NO5S |
Poids moléculaire |
307.32 g/mol |
Nom IUPAC |
1-(benzenesulfonylmethyl)-4-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C14H13NO5S/c1-20-12-8-7-11(14(9-12)15(16)17)10-21(18,19)13-5-3-2-4-6-13/h2-9H,10H2,1H3 |
Clé InChI |
AQVIHAOUQXKLMA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)CS(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine](/img/structure/B14404843.png)
![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(2,4,5-trimethylphenyl)urea](/img/structure/B14404851.png)

![Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B14404860.png)

![N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B14404894.png)

![2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14404900.png)



![N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B14404926.png)


